molecular formula C11H9ClN2O B1294748 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one CAS No. 24155-32-6

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Cat. No. B1294748
CAS RN: 24155-32-6
M. Wt: 220.65 g/mol
InChI Key: PWFVNVYRKXDPGV-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, also known as 1-(4-chlorophenyl)-2-imidazoleethanone or CPIE, is an organic compound belonging to the class of imidazoles. It is composed of a phenyl ring and an imidazole ring linked together by a carbon-carbon bond. CPIE has been studied for its potential use in various scientific and medical applications, such as drug development, chemical synthesis and materials science.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research has delved into the metabolism and pharmacokinetics of related compounds. For instance, the metabolism of DDT and its derivatives was studied, revealing the formation of various metabolites like DDD, DDMU, DDE, DDA, and others in mice. These studies are significant for understanding the metabolic pathways and potential toxicology of chlorophenyl compounds (Gold & Brunk, 1982). Similarly, another study investigated the metabolism of a RAS farnesyl transferase inhibitor, revealing species differences in metabolism and identifying several metabolites, highlighting the complexity of drug metabolism in different species (Singh et al., 2001).

Anticonvulsant Properties

The (arylalkyl)imidazoles class, including compounds structurally related to 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, has been identified as a distinct class of antiepileptic drugs. Studies have explored structure-activity relationships within this class, revealing that the pharmacophore of these anticonvulsants likely involves the alkylimidazole portion of the molecule (Robertson et al., 1986). Further research has synthesized and screened a series of novel thiazole incorporated (arylalkyl)azoles for their anticonvulsant properties, indicating their potential as CNS drugs (Ahangar et al., 2011).

Anxiolytic and Anti-inflammatory Properties

Investigations into the pharmacology of imidazolones and pyrrolones revealed that some derivatives exhibit considerable anxiolytic properties through modulation of GABAA receptors without the typical side effects of benzodiazepine receptor agonists (Grunwald et al., 2006). In the realm of anti-inflammatory research, novel thiazolyl/oxazolyl formazanyl indoles have been synthesized and evaluated for their anti-inflammatory activity, with certain compounds showing moderate to good activity and presenting a promising avenue for developing anti-inflammatory agents (Singh et al., 2008).

properties

IUPAC Name

1-(4-chlorophenyl)-2-imidazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFVNVYRKXDPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178855
Record name 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666768
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

CAS RN

24155-32-6
Record name 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24155-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one
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